

Application Notes and Protocols: P2X Receptor Inhibition Assay with Iso-PPADS Tetrasodium

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Compound of Interest

Compound Name: *Iso-PPADS tetrasodium*

Cat. No.: *B610175*

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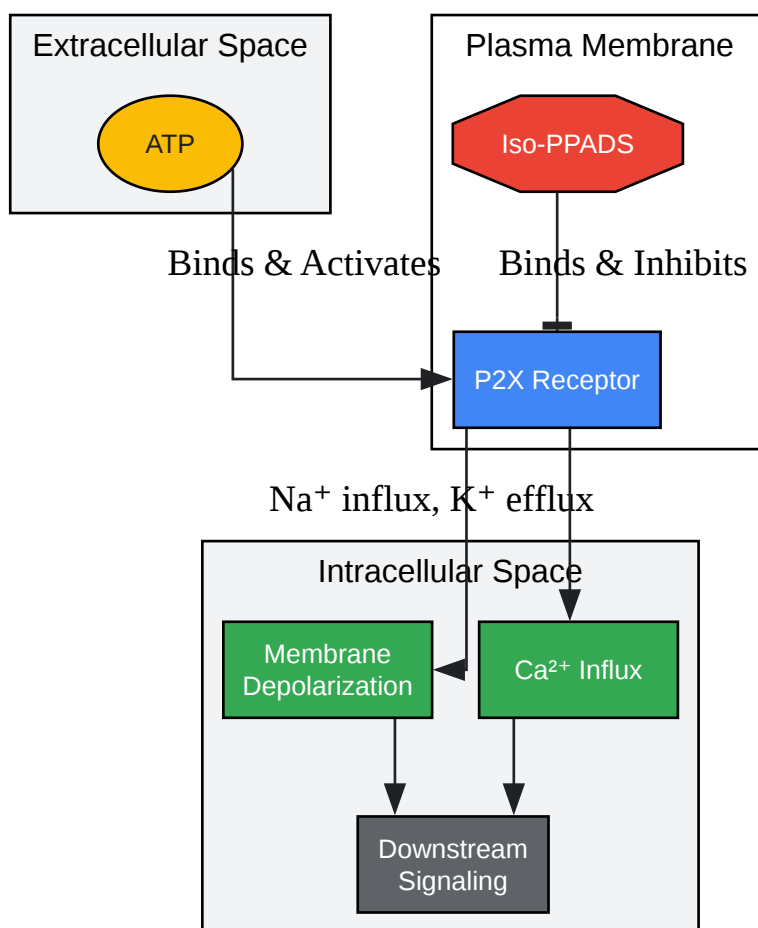
For Researchers, Scientists, and Drug Development Professionals

Introduction

P2X receptors are ATP-gated ion channels that play a crucial role in a variety of physiological processes, including neurotransmission, inflammation, and pain signaling. Their involvement in pathological conditions has made them attractive targets for drug discovery. Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid) tetrasodium salt is a non-selective antagonist of P2X receptors, widely used as a tool to investigate their function. These application notes provide detailed protocols for utilizing Iso-PPADS in P2X receptor inhibition assays.

P2X Receptor Signaling Pathway

Upon binding of extracellular ATP, P2X receptors, which are trimeric ligand-gated ion channels, undergo a conformational change.^[1] This opens a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.^[2] The resulting membrane depolarization and increase in intracellular calcium concentration trigger various downstream signaling cascades.^{[2][3]}



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P2X Receptor Activation and Inhibition Pathway

Quantitative Data: Inhibitory Potency of Iso-PPADS and PPADS

Iso-PPADS is a non-selective P2X receptor antagonist.[4] Its potency varies across different P2X receptor subtypes. The following table summarizes the available inhibitory potencies (IC₅₀) of Iso-PPADS and its closely related isomer, PPADS.

Antagonist	P2X Subtype	IC ₅₀ Value	Notes
Iso-PPADS	P2X ₁	43 nM	Potently inhibits P2X ₁ receptors.[4]
P2X ₃	84 nM	Potently inhibits P2X ₃ receptors.[4]	
P2X ₂ , P2Y ₁	More potent than PPADS	Specific IC ₅₀ values not provided, but noted to be more potent.[4]	
PPADS	P2X ₁	1 - 2.6 μM	Non-selective antagonist.[5][6]
P2X ₂	1 - 2.6 μM	Non-selective antagonist.[5][6]	
P2X ₃	1 - 2.6 μM	Non-selective antagonist.[5][6]	
P2X ₄	~30 μM	Lower potency compared to other subtypes.[7]	
P2X ₅	1 - 2.6 μM	Non-selective antagonist.[5][6]	
P2X ₇	~1-3 μM	Effective antagonist.[7]	

Experimental Protocols

Preparation of Iso-PPADS Tetrasodium Stock Solution

Proper preparation of the Iso-PPADS stock solution is critical for accurate and reproducible results.

Materials:

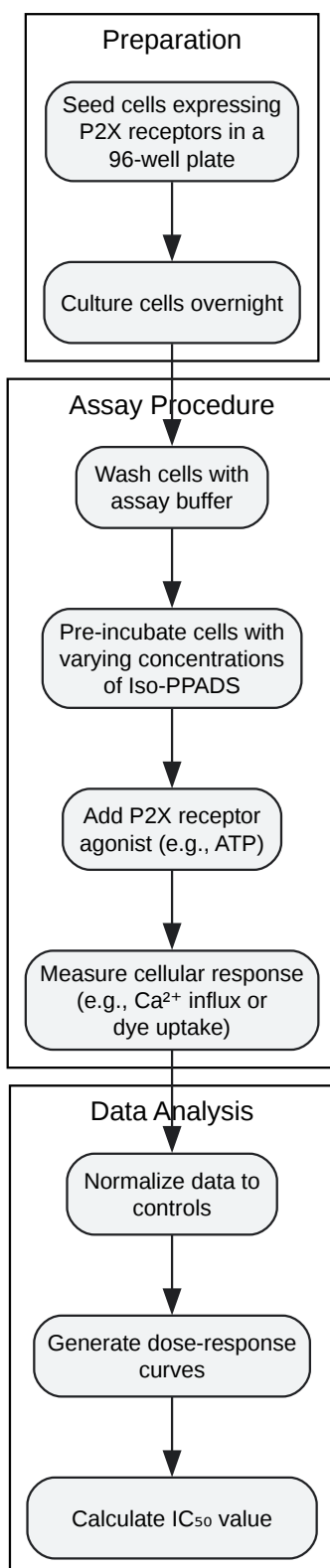
- **Iso-PPADS tetrasodium** salt (Molecular Weight: ~599.3 g/mol)[\[4\]](#)
- Sterile, nuclease-free water
- Sterile conical tubes
- Vortex mixer
- 0.22 µm sterile syringe filter

Procedure:

- **Weighing:** In a sterile environment, accurately weigh the desired amount of **Iso-PPADS tetrasodium** salt powder.
- **Solubilization:** Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration. Iso-PPADS is soluble in water up to 100 mM.[\[4\]](#)
- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved.
- **Sterilization:** For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
- **Storage:** Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month.[\[4\]](#)[\[8\]](#) When ready to use, thaw the aliquot at room temperature.[\[4\]](#)

Experimental Workflow: P2X Receptor Inhibition Assay

The general workflow for assessing P2X receptor inhibition by Iso-PPADS involves cell preparation, incubation with the antagonist, stimulation with an agonist, and subsequent measurement of the cellular response.



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General workflow for a P2X receptor inhibition assay.

Detailed Experimental Protocols

Calcium Imaging Assay for P2X Receptor Inhibition

This protocol describes the use of a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium following P2X receptor activation and its inhibition by Iso-PPADS.

Materials:

- Cells expressing the P2X receptor of interest
- Black-walled, clear-bottom 96-well plates
- Fluo-4 AM, AM ester form
- Pluronic F-127
- Anhydrous DMSO
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- P2X receptor agonist (e.g., ATP)
- **Iso-PPADS tetrasodium** stock solution
- Fluorescence plate reader with bottom-read capabilities

Procedure:

- Cell Plating: Seed cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO₂.
- Dye Loading:
 - Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
 - Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

- Prepare the loading buffer by mixing the Fluo-4 AM stock and Pluronic F-127 stock with HBSS to achieve a final Fluo-4 AM concentration of 2-5 μM .
- Remove the culture medium from the cells and add 100 μL of the loading buffer to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- Cell Washing: After incubation, gently wash the cells twice with 100 μL of HBSS per well to remove extracellular dye. Leave a final volume of 100 μL of HBSS in each well.
- Iso-PPADS Pre-incubation:
 - Prepare serial dilutions of Iso-PPADS in HBSS at 2x the final desired concentrations.
 - Add 100 μL of the 2x Iso-PPADS solutions to the corresponding wells. For control wells, add 100 μL of HBSS.
 - Incubate at room temperature for 15-30 minutes.
- Agonist Addition and Fluorescence Measurement:
 - Prepare the P2X agonist (e.g., ATP) at a concentration that elicits a submaximal response (e.g., EC_{80}).
 - Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation ~494 nm, emission ~516 nm) over time.
 - Establish a baseline fluorescence reading for a few cycles.
 - Add the agonist to all wells and immediately begin recording the fluorescence signal.
- Data Analysis:
 - Determine the peak fluorescence response for each well.
 - Normalize the data to the control wells (agonist alone).

- Plot the normalized response against the concentration of Iso-PPADS and fit the data to a dose-response curve to determine the IC₅₀ value.

YO-PRO-1 Uptake Assay for P2X₇ Receptor Inhibition

The P2X₇ receptor, upon prolonged activation, forms a large pore permeable to molecules up to 900 Da, such as the fluorescent dye YO-PRO-1. This assay is particularly useful for screening P2X₇ receptor antagonists.

Materials:

- HEK293 cells stably expressing the P2X₇ receptor
- 96-well plates
- Assay buffer (e.g., 147 mM NaCl, 10 mM HEPES, 13 mM D-glucose, 2 mM CaCl₂, 2 mM KCl, 1 mM MgCl₂; pH 7.3)
- YO-PRO-1 iodide
- P2X₇ receptor agonist (e.g., ATP or BzATP)
- **Iso-PPADS tetrasodium** stock solution
- Fluorescence plate reader

Procedure:

- Cell Plating: Seed HEK293-P2X₇ cells into a 96-well plate and culture overnight.[9]
- Cell Washing: Wash the cells with assay buffer.[9]
- Antagonist and Dye Incubation:
 - Add the desired concentrations of Iso-PPADS to the wells.
 - Add YO-PRO-1 to a final concentration of 1-5 µM.[9]
 - Incubate for a predetermined time (e.g., 15-30 minutes).[9]

- Agonist Addition and Fluorescence Measurement:
 - Set up the fluorescence plate reader to measure fluorescence intensity (e.g., excitation ~491 nm, emission ~509 nm) kinetically.
 - Establish a baseline fluorescence reading.
 - Add the P2X₇ agonist (e.g., ATP at a final concentration of 1-5 mM) to the wells.[9]
 - Immediately begin recording the fluorescence signal over time (e.g., for 15-30 minutes).
- Data Analysis:
 - Determine the rate of YO-PRO-1 uptake (the slope of the initial linear phase of the fluorescence increase).
 - Normalize the rates to the control wells (agonist alone).
 - Plot the normalized rates against the concentration of Iso-PPADS and fit the data to a dose-response curve to calculate the IC₅₀ value.[2]

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